![molecular formula C24H19N5O5 B11707596 N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)

N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

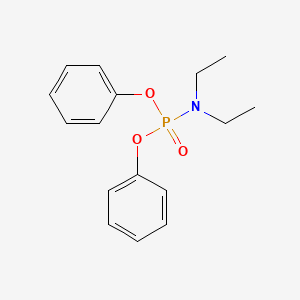

N-(3-méthylphényl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide: est un composé organique complexe appartenant à la classe des hydrazones. Il est caractérisé par la présence d'un groupe 3-méthylphényle, d'une partie nitrobenzoyl hydrazono et d'un système cyclique indole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-(3-méthylphényl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide implique généralement plusieurs étapes :

Formation du cycle indole : Le cycle indole peut être synthétisé par la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec une cétone ou un aldéhyde en milieu acide.

Introduction du groupe nitrobenzoyle : Le groupe nitrobenzoyle peut être introduit par nitration du chlorure de benzoyle, suivie d'une réaction avec l'hydrazine pour former le dérivé hydrazono.

Réaction de couplage : La dernière étape implique le couplage du dérivé indole avec le composé nitrobenzoyl hydrazono dans des conditions appropriées, telles que l'utilisation d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) dans un solvant organique comme le dichlorométhane.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et d'automatisation des processus pour garantir une qualité et une évolutivité cohérentes.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle indole et du groupe nitrobenzoyle.

Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le convertissant en un groupe amino.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau de la partie acétamide.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrogène gazeux (H₂) en présence d'un catalyseur comme le palladium sur carbone (Pd/C) sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique pour réaliser des réactions de substitution.

Principaux produits

Oxydation : Dérivés oxydés du cycle indole et du groupe nitrobenzoyle.

Réduction : Dérivés aminés du groupe nitrobenzoyle.

Substitution : Dérivés d'acétamide substitués.

Applications de la recherche scientifique

Chimie

Synthèse de molécules complexes : Le composé peut être utilisé comme brique élémentaire dans la synthèse de molécules organiques plus complexes.

Catalyse : Il peut servir de ligand dans des réactions catalytiques.

Biologie

Sondes biologiques : Le composé peut être utilisé comme sonde pour étudier les processus biologiques impliquant les hydrazones et les dérivés indole.

Médecine

Développement de médicaments :

Industrie

Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de la N-(3-méthylphényl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide implique des interactions avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les parties hydrazono et indole peuvent participer à des liaisons hydrogène, à des empilements π-π et à d'autres interactions non covalentes, influençant l'activité biologique du composé.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Biological Probes: The compound can be used as a probe to study biological processes involving hydrazones and indole derivatives.

Medicine

Drug Development:

Industry

Material Science: The compound can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves interactions with molecular targets such as enzymes or receptors. The hydrazono and indole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

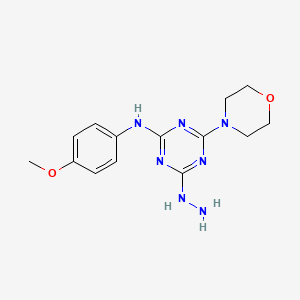

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(3-méthylphényl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide

- N-(4-méthylphényl)-2-{(3Z)-3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide

- **N-(3-chlorophényl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide

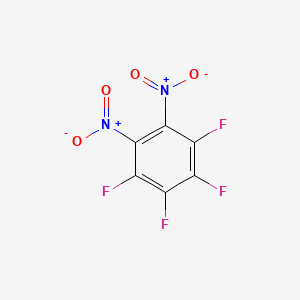

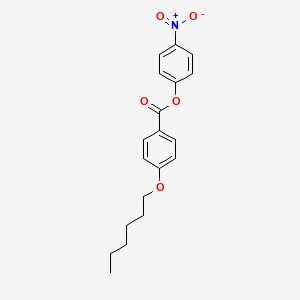

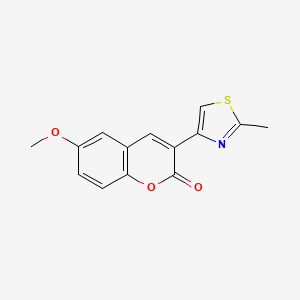

Propriétés

Formule moléculaire |

C24H19N5O5 |

|---|---|

Poids moléculaire |

457.4 g/mol |

Nom IUPAC |

N-[2-hydroxy-1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]imino-3-nitrobenzamide |

InChI |

InChI=1S/C24H19N5O5/c1-15-6-4-8-17(12-15)25-21(30)14-28-20-11-3-2-10-19(20)22(24(28)32)26-27-23(31)16-7-5-9-18(13-16)29(33)34/h2-13,32H,14H2,1H3,(H,25,30) |

Clé InChI |

LVYPQQBJMWQKGP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)

![3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11707531.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)

![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)

![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)

![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)

![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)